Sodium chromate tetrahydrate

Catalog No.
S1534754
CAS No.
10034-82-9
M.F
CrH8Na2O8
M. Wt
234.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium chromate tetrahydrate

CAS Number

10034-82-9

Product Name

Sodium chromate tetrahydrate

IUPAC Name

disodium;dioxido(dioxo)chromium;tetrahydrate

Molecular Formula

CrH8Na2O8

Molecular Weight

234.03 g/mol

InChI

InChI=1S/Cr.2Na.4H2O.4O/h;;;4*1H2;;;;/q;2*+1;;;;;;;2*-1

InChI Key

AVHUVTPOXZEIRG-UHFFFAOYSA-N

SMILES

O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+]

solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)

Canonical SMILES

O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+]

The exact mass of the compound Sodium chromate tetrahydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium chromate tetrahydrate (Na2CrO4 · 4H2O, CAS 10034-82-9) is a highly soluble, mildly alkaline hexavalent chromium salt widely utilized as a potent oxidizing agent, corrosion inhibitor, and synthetic precursor[1]. Unlike its acidic dichromate counterparts, sodium chromate tetrahydrate provides Cr(VI) in an alkaline matrix, making it critical for acid-sensitive passivation processes and wood preservation formulations[2]. Its tetrahydrate form represents the thermodynamically stable crystalline state at standard room temperatures, offering superior handling and stoichiometric reliability compared to the highly hygroscopic anhydrous variant [1].

Substituting sodium chromate tetrahydrate with related chromium compounds compromises process control and formulation stability. Replacing it with anhydrous sodium chromate leads to uncontrolled moisture absorption from the atmosphere, causing significant weighing errors and stoichiometric drift during batching [1]. Substituting with potassium chromate restricts the maximum achievable solution concentration due to its significantly lower aqueous solubility, forcing larger solvent volumes in high-density plating or precipitation workflows [2]. Furthermore, attempting to use sodium dichromate as a generic Cr(VI) source drastically alters the pH profile from alkaline to acidic, which can induce severe etching on sensitive metal substrates or disrupt pH-dependent analytical precipitations [1].

Aqueous Solubility Limit vs. Potassium Chromate

Sodium chromate tetrahydrate exhibits an exceptionally high aqueous solubility, reaching approximately 873 g/L (on an anhydrous basis) at 30°C, whereas potassium chromate is limited to roughly 629 g/L under similar conditions [1]. This significant solubility advantage allows for the creation of highly concentrated Cr(VI) solutions without premature precipitation.

Evidence DimensionMaximum aqueous solubility
Target Compound Data~873 g/L (anhydrous equivalent at 30°C)
Comparator Or BaselinePotassium chromate (~629 g/L at 20-30°C)
Quantified Difference>38% higher solubility limit for the sodium salt
ConditionsAqueous dissolution at ambient to slightly elevated temperatures

Enables the formulation of ultra-concentrated precursor solutions for industrial passivation and analytical precipitations, reducing required solvent volumes.

Stoichiometric Stability vs. Anhydrous Sodium Chromate

Anhydrous sodium chromate is highly hygroscopic and will spontaneously absorb atmospheric moisture to form hydrates at temperatures below 62.8°C [1]. Procuring the thermodynamically stable tetrahydrate bypasses this uncontrolled mass drift, ensuring that the weighed mass accurately reflects the expected 234.03 g/mol stoichiometry during formulation.

Evidence DimensionHygroscopic mass drift during handling
Target Compound DataStable crystalline tetrahydrate phase (maintains 234.03 g/mol)
Comparator Or BaselineAnhydrous sodium chromate (rapidly absorbs atmospheric moisture below 62°C)
Quantified DifferenceEliminates the uncontrolled hydration-driven weight gain inherent to the anhydrous form
ConditionsStandard laboratory or manufacturing floor conditions (ambient humidity, <62°C)

Ensures precise stoichiometric dosing in sensitive analytical assays and synthetic formulations, preventing costly batch-to-batch variability.

Corrosion Inhibition Efficacy in Molten Salt Phase Change Materials

In advanced thermal energy storage applications using molten sodium hydrogen phosphate dodecahydrate, the addition of just 1% sodium chromate tetrahydrate achieves an 84% protective surface coverage on aluminum substrates. This passivation significantly restricts the diffusion coefficient of corrosive hydrogen phosphate ions down to 1.34 × 10⁻⁹ m²/s [1].

Evidence DimensionCorrosive ion diffusion coefficient and surface coverage
Target Compound Data84% chromate surface coverage; hydrogen phosphate diffusion reduced to 1.34 × 10⁻⁹ m²/s (at 1% w/w addition)
Comparator Or BaselineUninhibited molten sodium hydrogen phosphate dodecahydrate (severe aluminum corrosion)
Quantified DifferenceMassive reduction in corrosive ion mobility with near-complete protective surface passivation
ConditionsAluminum substrate exposed to molten PCM thermal storage media

Validates the compound as a highly effective, low-dose corrosion inhibitor for protecting aluminum heat exchangers in advanced thermal energy systems.

Aqueous pH Profile vs. Sodium Dichromate

Sodium chromate tetrahydrate dissolves to form a mildly alkaline solution, typically registering a pH of 8.0 to 10.0 at a 10 g/L concentration . In contrast, sodium dichromate yields a highly acidic solution, making the chromate salt strictly necessary for applications that cannot tolerate acidic etching or pH-driven side reactions.

Evidence DimensionSolution pH
Target Compound DataAlkaline (pH 8.0–10.0 at 10 g/L)
Comparator Or BaselineSodium dichromate (highly acidic)
Quantified DifferenceShift from an acidic to an alkaline/neutral Cr(VI) delivery matrix
Conditions10 g/L aqueous solution at 25°C

Critical for passivating acid-sensitive metals and formulating alkaline wood preservatives where dichromate would cause unwanted substrate etching.

High-Concentration Passivation and Metal Treatment

Leveraging its >870 g/L solubility, this compound is ideal for formulating dense conversion coating baths and corrosion inhibitors for aluminum and steel, particularly in environments where less soluble potassium salts would prematurely precipitate out [1].

Thermal Energy Storage (PCM) Protection

Used as a critical 1% additive in molten salt phase change materials, such as sodium hydrogen phosphate dodecahydrate, to passivate aluminum heat exchangers and drastically reduce corrosive ion diffusion [2].

Standardized Analytical Precipitations

The stable tetrahydrate form ensures exact molarity when preparing the 1.5 M sodium chromate reagents required by EPA Method 909.0 for Lead-210 determination via lead chromate precipitation [3].

Alkaline Wood Preservation Formulations

Selected over sodium dichromate when a non-acidic hexavalent chromium source is required to prevent acid-catalyzed degradation of the wood matrix or associated treatment equipment .

Physical Description

Sodium chromate tetrahydrate appears as odorless bright yellow deliquescent crystals. Aqueous solutions are alkaline. (NTP, 1992)

Boiling Point

Decomposes (NTP, 1992)

Density

2.710 to 2.736 (NTP, 1992)

Melting Point

1458 °F (NTP, 1992)

UNII

C1V2DCL6B1

Other CAS

10034-82-9

Wikipedia

Sodium chromate tetrahydrate

Dates

Last modified: 08-15-2023

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